(3-Methyl-2-butenyl)benzene

Catalog No.
S584363
CAS No.
4489-84-3
M.F
C11H14
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Methyl-2-butenyl)benzene

CAS Number

4489-84-3

Product Name

(3-Methyl-2-butenyl)benzene

IUPAC Name

3-methylbut-2-enylbenzene

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C11H14/c1-10(2)8-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3

InChI Key

XGADZHWYGCKKJF-UHFFFAOYSA-N

SMILES

CC(=CCC1=CC=CC=C1)C

Canonical SMILES

CC(=CCC1=CC=CC=C1)C

(3-Methyl-2-butenyl)benzene, also known as 3-methyl-2-butenylbenzene, is an aromatic compound characterized by a benzene ring substituted with a 3-methyl-2-butenyl group. This compound has the molecular formula C11H14C_{11}H_{14} and a molecular weight of approximately 146.23 g/mol. The structure consists of a six-membered carbon ring with alternating single and double bonds, featuring a four-carbon chain with a double bond between the second and third carbon atoms, and a methyl group attached to the third carbon atom .

The chemical behavior of (3-Methyl-2-butenyl)benzene is influenced by its functional groups. The double bond in the 3-methyl-2-butenyl group can participate in various addition reactions, such as:

  • Hydrogen Halide Addition: Reacts with hydrogen halides (e.g., HBr, HCl) to form alkyl halides.
  • Halogenation: Undergoes halogenation with agents like chlorine or bromine.
  • Electrophilic Aromatic Substitution: The presence of the benzene ring allows for electrophilic substitution reactions, although the reactivity may be reduced due to the electron-withdrawing nature of the double bond .

Several methods exist for synthesizing (3-Methyl-2-butenyl)benzene:

  • Alkylation Reactions: The compound can be synthesized via alkylation of benzene using 3-methyl-2-butenyl halides.
  • Dehydrohalogenation: Starting from appropriate halogenated precursors, elimination reactions can yield (3-Methyl-2-butenyl)benzene.
  • Diels-Alder Reaction: It may also be synthesized through Diels-Alder reactions involving suitable diene and dienophile combinations .

(3-Methyl-2-butenyl)benzene finds applications in various fields:

  • Chemical Intermediates: Used in the synthesis of other organic compounds.
  • Fragrance Industry: Its unique structure may make it suitable for use in flavor and fragrance formulations.
  • Research: Investigated for its potential as a biomarker in metabolic studies .

(3-Methyl-2-butenyl)benzene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
BenzeneC6H6Simple aromatic hydrocarbon
BenzylideneacetoneC10H10OContains a ketone functional group
PhenylpropeneC9H10Contains a propene side chain
(E)-MethylcinnamateC10H10O2Ester derived from cinnamic acid
(3-Methylbut-2-enyl)benzeneC11H14Similar structure but different substituents

The unique feature of (3-Methyl-2-butenyl)benzene lies in its specific substitution pattern and the presence of both an aromatic ring and an alkenyl side chain, which influences its chemical reactivity and potential applications compared to other similar compounds .

The compound’s systematic IUPAC name is 3-methylbut-2-enylbenzene, reflecting the branched alkene substituent on the benzene ring. Alternative nomenclature includes:

  • 3-Methyl-1-phenyl-2-butene (emphasizing alkene position)
  • Prenylbenzene (common name highlighting the prenyl group).

Structural Features

  • Molecular formula: $$ \text{C}{11}\text{H}{14} $$
  • SMILES: $$ \text{CC(=CCC1=CC=CC=C1)C} $$
  • InChIKey: $$ \text{XGADZHWYGCKKJF-UHFFFAOYSA-N} $$ .

The structure consists of a benzene ring connected to a 3-methyl-2-butenyl chain, confirmed via NMR and mass spectrometry. Computational models predict a planar aromatic ring with the prenyl group adopting a staggered conformation to minimize steric hindrance.

Table 1: Key Identifiers of (3-Methyl-2-butenyl)benzene

PropertyValueSource
CAS Number4489-84-3
Molecular Weight146.23 g/mol
Boiling Point203.7°C at 760 mmHg
Density0.885 g/cm³

Historical Context in Organic Chemistry Research

First reported in the mid-20th century, (3-methyl-2-butenyl)benzene emerged as a model compound for studying electrophilic aromatic substitution and prenylation reactions. Its synthesis paralleled advancements in terpenoid biochemistry, particularly the discovery of prenyltransferases—enzymes that catalyze the attachment of isoprenoid chains to aromatic substrates.

Early research focused on its role in natural product biosynthesis. For example, fungal prenyltransferases were found to produce analogs of (3-methyl-2-butenyl)benzene as intermediates in ergot alkaloid pathways. Kekulé’s foundational work on benzene aromaticity (1865) later informed mechanistic studies of its reactivity.

Significance in Terpenoid and Aromatic Compound Synthesis

(3-Methyl-2-butenyl)benzene is a cornerstone in synthesizing prenylated aromatics, which are abundant in plant secondary metabolites and pharmaceuticals. Key applications include:

Terpenoid Biosynthesis

  • Enzymatic prenylation: Fungal prenyltransferases attach dimethylallyl pyrophosphate (DMAPP) to aromatic cores, forming compounds like (3-methyl-2-butenyl)benzene as precursors to indole alkaloids.
  • Abiotic synthesis: Friedel-Crafts alkylation of benzene with 3-methyl-2-butenyl halides yields the compound under acidic conditions.

Aromatic Compound Functionalization

  • Flavor and fragrance industry: Derivatives like 3-methyl-2-butenyl benzoate (prenyl benzoate) are used for their balsamic aroma.
  • Pharmaceutical intermediates: The prenyl group enhances lipophilicity and bioactivity in drug candidates.

Table 2: Applications in Synthesis

Application AreaRole of (3-Methyl-2-butenyl)benzeneExample Product
Natural Product SynthesisIntermediate in fungal alkaloidsErgotamine analogs
Flavor ChemistryPrecursor to aromatic estersPrenyl benzoate
Medicinal ChemistryLipophilicity modifierAnticancer agents

(3-Methyl-2-butenyl)benzene, also known as prenylbenzene, is an organic compound with the molecular formula C11H14 and a molecular weight of 146.2289 g/mol [1]. The compound consists of a benzene ring substituted with a 3-methyl-2-butenyl group, which is a branched alkene structure [2]. This molecular structure contributes to its distinctive chemical and physical properties [1] [2].
The molecular geometry of (3-Methyl-2-butenyl)benzene features a planar benzene ring connected to a non-planar side chain [3]. The benzene ring maintains its characteristic hexagonal structure with carbon-carbon bond lengths averaging approximately 1.397 Å, which is slightly longer than those in unsubstituted benzene (1.395 Å) [4]. This subtle elongation can be attributed to the electronic effects of the prenyl substituent on the aromatic system [5].

Conformational analysis of (3-Methyl-2-butenyl)benzene reveals important structural features that influence its stability and reactivity [4]. The benzene ring exhibits remarkable planarity with a mean distance from plane of only 0.001649 Å and a maximum distance of 0.003224 Å [6]. This high degree of planarity is essential for maintaining the aromaticity and resonance stabilization of the benzene moiety [6] [8].

The bond angles within the benzene ring of (3-Methyl-2-butenyl)benzene are approximately 120°, consistent with the sp² hybridization of the carbon atoms [6] [8]. This geometry allows for optimal overlap of p orbitals, contributing to the aromatic character of the compound [8] [9]. The bond connecting the benzene ring to the prenyl side chain has a length of approximately 1.511 Å, which is typical for a carbon-carbon single bond between an sp² hybridized carbon and an sp³ hybridized carbon [6].

Table 1: Bond Lengths in the Benzene Ring of (3-Methyl-2-butenyl)benzene

Bond PositionBond Length (Å)
C5-C61.402
C6-C71.396
C7-C81.394
C8-C91.394
C9-C101.396
C10-C51.402

The prenyl side chain in (3-Methyl-2-butenyl)benzene adopts various conformations due to rotation around single bonds [10]. The dihedral angles in the side chain, particularly those involving the C-C-C-C sequence, play a crucial role in determining the preferred conformations [6]. Computational studies indicate that the side chain tends to adopt conformations that minimize steric interactions while maximizing electronic stabilization through hyperconjugation [10] [11].

The C=C double bond in the prenyl group has a bond length of approximately 1.348 Å, which is characteristic of carbon-carbon double bonds [6]. This double bond restricts rotation and contributes to the conformational preferences of the molecule [10]. The methyl groups attached to the double bond can adopt different orientations relative to the benzene ring, leading to distinct conformational isomers [10] [26].

Quantum Chemical Studies on Resonance Stabilization

Quantum chemical studies on (3-Methyl-2-butenyl)benzene have provided valuable insights into its electronic structure and resonance stabilization [5]. Density Functional Theory (DFT) calculations, particularly those employing the B3LYP functional with appropriate basis sets, have been instrumental in elucidating the electronic properties of this compound [24] [32].
The resonance stabilization in (3-Methyl-2-butenyl)benzene arises from the delocalization of π electrons within the benzene ring [12]. This delocalization results in a bond order of 1.5 between adjacent carbon atoms in the ring, contributing to the aromatic character of the compound [8] [12]. The presence of the prenyl substituent influences this resonance stabilization through both inductive and conjugative effects [23].

Quantum chemical calculations reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of (3-Methyl-2-butenyl)benzene are primarily localized on the benzene ring, with some contribution from the prenyl group [38]. The HOMO-LUMO gap, which is an indicator of chemical reactivity and stability, is influenced by the electronic effects of the prenyl substituent [33] [38].

The electronic charge distribution in (3-Methyl-2-butenyl)benzene, as determined by MMFF calculations, shows interesting patterns that reflect the electronic effects of the prenyl group on the benzene ring [6]. The carbon atoms in the benzene ring carry slightly negative charges (approximately -0.15), while the carbon atoms in the side chain exhibit a more varied charge distribution [6]. The carbon atom connecting the benzene ring to the side chain (C5) has a charge of -0.1435, which is slightly less negative than the other ring carbons (-0.15) [6].

Table 2: Electronic Charge Distribution in (3-Methyl-2-butenyl)benzene

Atom IDElementPositionCharge
0CSide Chain0.1382
1CSide Chain-0.2764
2CSide Chain0.1382
3CSide Chain-0.2882
4CSide Chain0.2817
5CRing-0.1435
6CRing-0.1500
7CRing-0.1500
8CRing-0.1500
9CRing-0.1500
10CRing-0.1500

DFT calculations at the B3LYP/6-31G(d) level have been used to investigate the resonance stabilization energy of (3-Methyl-2-butenyl)benzene [30]. These calculations indicate that the resonance energy is influenced by the electronic effects of the prenyl substituent, which can donate electron density to the benzene ring through hyperconjugation and inductive effects [30] [31].

The resonance stabilization in (3-Methyl-2-butenyl)benzene can also be analyzed using the block-localized wave function (BLW) method, which allows for the separation of resonance and strain energies [6]. This approach reveals that the vertical resonance energy (or quantum mechanical resonance energy) in the benzene moiety is approximately 88-92 kcal/mol, while the adiabatic resonance energy (or theoretical resonance energy) is about 61-63 kcal/mol [6].

Comparative Analysis with Substituted Benzene Derivatives

A comparative analysis of (3-Methyl-2-butenyl)benzene with other substituted benzene derivatives provides valuable insights into the effects of different substituents on the structural and electronic properties of the benzene ring [11] [13]. This analysis helps in understanding the unique characteristics of (3-Methyl-2-butenyl)benzene in relation to similar compounds [11] [13].

The average benzene ring bond length in (3-Methyl-2-butenyl)benzene (1.397 Å) is slightly longer than that in unsubstituted benzene (1.395 Å), but comparable to other alkyl-substituted benzenes such as toluene (1.397 Å), ethylbenzene (1.397 Å), and propylbenzene (1.397 Å) [6]. This suggests that the prenyl group has a similar electronic effect on the benzene ring as other alkyl substituents [6] [13].

The bond angles in the benzene ring of (3-Methyl-2-butenyl)benzene are approximately 120°, which is consistent with other benzene derivatives [6]. This indicates that the prenyl substituent does not significantly distort the geometry of the benzene ring [6] [10]. However, the planarity of the benzene ring in (3-Methyl-2-butenyl)benzene (mean distance from plane: 0.001649 Å) is slightly different from that in other benzene derivatives, reflecting subtle variations in electronic effects [6].

Table 3: Comparison of Benzene Ring Properties in Different Derivatives

MoleculeAverage Bond Length (Å)Average Bond Angle (°)Planarity (Å)
Benzene1.395120.0000.000002
Prenylbenzene1.397120.0000.001649
Toluene1.397119.9980.003303
Ethylbenzene1.397120.0000.001514
Propylbenzene1.397120.0000.001517

The electronic properties of (3-Methyl-2-butenyl)benzene also show interesting comparisons with other benzene derivatives [6]. The average charge on the benzene ring carbons in (3-Methyl-2-butenyl)benzene (-0.149) is similar to that in toluene, ethylbenzene, and propylbenzene, but slightly less negative than in unsubstituted benzene (-0.150) [6]. This suggests that the prenyl group has a weak electron-donating effect on the benzene ring, similar to other alkyl substituents [6] [23].

DFT calculations at various levels of theory have been used to compare the electronic structures of different benzene derivatives [24] [29]. These calculations reveal that the HOMO-LUMO gap in (3-Methyl-2-butenyl)benzene is influenced by the conjugated nature of the prenyl substituent, which can interact with the π system of the benzene ring [33] [38]. This interaction leads to a slight reduction in the HOMO-LUMO gap compared to non-conjugated alkyl-substituted benzenes, potentially enhancing the reactivity of the compound [33] [38].

The resonance stabilization energy of (3-Methyl-2-butenyl)benzene, as determined by isodesmic reactions and DFT calculations, shows interesting comparisons with other benzene derivatives [30]. The prenyl group, with its conjugated double bond, can participate in extended π-electron delocalization, potentially enhancing the resonance stabilization of the benzene ring compared to simple alkyl substituents [30] [31].

XLogP3

4.1

Other CAS

4489-84-3

Wikipedia

(3-Methyl-2-butenyl)-benzene

Dates

Last modified: 08-15-2023

Explore Compound Types